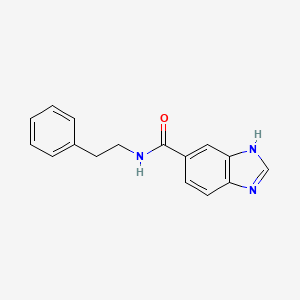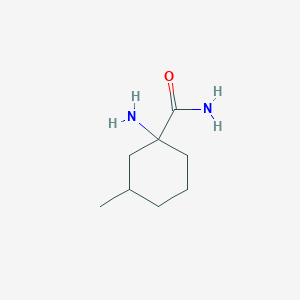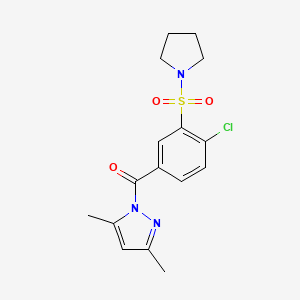
1H-Benzoimidazole-5-carboxylic acid phenethyl-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzoimidazole-5-carboxylic acid phenethyl-amide is a compound derived from the benzimidazole scaffold, which is known for its diverse biological and clinical applications. Benzimidazole derivatives are present in many bioactive compounds and possess a wide range of biological activities, making them significant in drug discovery and medicinal chemistry .
準備方法
The synthesis of 1H-Benzoimidazole-5-carboxylic acid phenethyl-amide typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives. One efficient method is the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology, which provides high yields under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
化学反応の分析
1H-Benzoimidazole-5-carboxylic acid phenethyl-amide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the benzimidazole ring.
Cyclization: This reaction involves the formation of a ring structure, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1H-Benzoimidazole-5-carboxylic acid phenethyl-amide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1H-Benzoimidazole-5-carboxylic acid phenethyl-amide involves its interaction with specific molecular targets, such as enzymes and receptors. It inhibits the production of inflammatory cytokines and chemokines, such as tumor necrosis factor-α, interleukin-8, and monocyte chemotactic protein-1 . This inhibition is achieved through the modulation of signaling pathways involved in inflammation and immune response.
類似化合物との比較
1H-Benzoimidazole-5-carboxylic acid phenethyl-amide can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug.
Mebendazole: Used to treat parasitic worm infections.
Thiabendazole: An antifungal and antiparasitic agent.
Cyclobendazole: Another antiparasitic compound.
What sets this compound apart is its unique phenethyl-amide group, which enhances its biological activity and specificity for certain molecular targets.
特性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
N-(2-phenylethyl)-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C16H15N3O/c20-16(17-9-8-12-4-2-1-3-5-12)13-6-7-14-15(10-13)19-11-18-14/h1-7,10-11H,8-9H2,(H,17,20)(H,18,19) |
InChIキー |
ZGVSSMJMEHIFNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B12126548.png)


![{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12126563.png)
![5-chloro-2-methoxy-4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12126570.png)
![methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12126575.png)
![2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 2-chlorobenzoate](/img/structure/B12126580.png)


![4-(benzyloxy)-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12126610.png)

![Benzenemethanamine, 2,6-difluoro-N-[(3-fluorophenyl)methyl]-](/img/structure/B12126622.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126625.png)

